molecular formula C7H14N2O4 B13518034 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid

4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B13518034
M. Wt: 190.20 g/mol
InChI Key: MYYAFGMNWFLEDJ-UHFFFAOYSA-N
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Description

4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. Its multifaceted nature makes it a subject of interest in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2-aminoacetamide under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 298.15 to 318.15 K . The process may require the use of catalysts or specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities. Advanced techniques like ultrasonic and viscometric analysis are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: The hydroxyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine derivative .

Mechanism of Action

The mechanism of action of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Aminocaproic acid
  • Tranexamic acid
  • 4-(Aminomethyl)benzoic acid
  • Glycine

Uniqueness

4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both an aminoacetamido group and a hydroxyl group, allowing it to participate in a broader range of reactions and interactions .

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

4-[(2-aminoacetyl)amino]-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C7H14N2O4/c1-7(13,2-6(11)12)4-9-5(10)3-8/h13H,2-4,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

MYYAFGMNWFLEDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(CNC(=O)CN)O

Origin of Product

United States

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